molecular formula C22H15F3N4O2S2 B3000952 N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391869-67-3

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No. B3000952
CAS RN: 391869-67-3
M. Wt: 488.5
InChI Key: BZDFENRNHAZUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a compound that likely exhibits a complex structure due to the presence of multiple functional groups such as amide, thiadiazole, and naphthyl moieties. Although the specific compound is not directly discussed in the provided papers, similar structures are mentioned, which can give insights into the nature of such molecules. For instance, the thiadiazole ring is a common feature in the compounds studied in the papers, which are known for their potential biological activities and their ability to form stable crystal structures through non-covalent interactions .

Synthesis Analysis

The synthesis of compounds similar to N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves multi-step reactions starting from basic building blocks such as naphthyl derivatives and thiadiazole precursors. For example, the synthesis of N-substituted thiadiazole derivatives can be achieved by reacting acylazides with amino-thiadiazoles, as seen in the synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas . The synthesis of naphthyl-containing heterocycles is also reported, which involves reactions with arylidinecyanothioacetamide in the presence of ethanol and piperidine .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a thiadiazole ring, which is known to engage in various non-covalent interactions, including hydrogen bonding. The orientation of substituents around the thiadiazole ring can significantly influence the overall molecular conformation and the types of interactions it can participate in. For instance, the orientation of the amino group in adamantane-1,3,4-thiadiazole derivatives has been found to differ in non-halogenated structures, which affects the intermolecular interactions .

Chemical Reactions Analysis

Compounds containing thiadiazole rings can undergo a variety of chemical reactions, often facilitated by the presence of reactive functional groups. For example, thiadiazole derivatives can react with haloketones to yield nicotinamide derivatives, which can further cyclize to form various bi- or tricyclic structures . The reactivity of such compounds can lead to a diverse array of products, depending on the reaction conditions and the nature of the reactants involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide would be influenced by its molecular structure. The presence of the trifluoromethyl group could impart lipophilic character to the molecule, while the amide linkage may enhance its hydrogen bonding capacity. The thiadiazole ring is likely to contribute to the molecule's stability and potential biological activity. The crystallographic analysis of similar compounds has shown that non-covalent interactions, such as hydrogen bonding, play a significant role in the stabilization of their structures .

properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O2S2/c23-22(24,25)16-7-3-4-8-17(16)26-18(30)12-32-21-29-28-20(33-21)27-19(31)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDFENRNHAZUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.